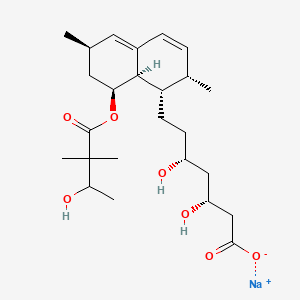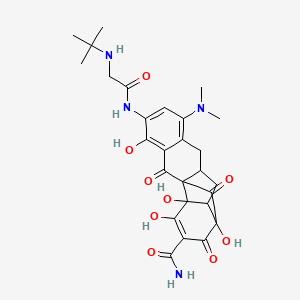![molecular formula C16H16N5NaO9S3 B13442042 Sodium;1-[3-[2-[(4-azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B13442042.png)
Sodium;1-[3-[2-[(4-azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;1-[3-[2-[(4-azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate is a complex organic compound featuring an azide group, a disulfide bond, and a sulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;1-[3-[2-[(4-azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate involves multiple steps:
Formation of the Azide Group: The azide group can be introduced via nucleophilic substitution reactions using sodium azide (NaN₃) with appropriate leaving groups such as halides or sulfonates.
Disulfide Bond Formation: The disulfide bond is typically formed through the oxidation of thiol groups.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Key considerations include the choice of solvents, temperature control, and purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The disulfide bond can undergo oxidation to form sulfonic acids.
Substitution: The azide group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), iodine (I₂)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), palladium on carbon (Pd/C) with hydrogen gas (H₂)
Solvents: Acetonitrile (CH₃CN), dimethyl sulfoxide (DMSO)
Major Products
Primary Amines: Formed from the reduction of the azide group
Sulfonic Acids: Formed from the oxidation of the disulfide bond
Scientific Research Applications
Sodium;1-[3-[2-[(4-azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate has several applications in scientific research:
Mechanism of Action
The compound exerts its effects through various mechanisms:
Comparison with Similar Compounds
Similar Compounds
Phenyl Azide: An organic azide used in similar nucleophilic substitution reactions.
Disulfide-Containing Compounds: Such as cystine, which also features a disulfide bond and is involved in redox biology.
Sulfonated Compounds: Like sodium dodecyl sulfate (SDS), which is widely used as a surfactant.
Uniqueness
Sodium;1-[3-[2-[(4-azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate is unique due to its combination of an azide group, a disulfide bond, and a sulfonate group, which confer distinct chemical reactivity and potential for diverse applications.
Properties
Molecular Formula |
C16H16N5NaO9S3 |
|---|---|
Molecular Weight |
541.5 g/mol |
IUPAC Name |
sodium;1-[3-[2-[(4-azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate |
InChI |
InChI=1S/C16H17N5O9S3.Na/c17-20-19-9-1-2-10(11(22)7-9)15(25)18-4-6-32-31-5-3-14(24)30-21-13(23)8-12(16(21)26)33(27,28)29;/h1-2,7,12,22H,3-6,8H2,(H,18,25)(H,27,28,29);/q;+1/p-1 |
InChI Key |
OYCYBJVCALFRON-UHFFFAOYSA-M |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCSSCCNC(=O)C2=C(C=C(C=C2)N=[N+]=[N-])O)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(Z)-(2-methyl-2-methylsulfonylpropylidene)amino] N-(trideuterio(113C)methyl)carbamate](/img/structure/B13441966.png)

![2',3',5'-Tris-O-[(1,1-dimethylethyl)dimethylsilyl]-N-formyl-adenosine](/img/structure/B13441986.png)




![2,2,2-trifluoro-1-[(1R)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone](/img/structure/B13441999.png)

![[methyl-(3-methylphenyl)carbamothioyl]sulfanyl N-methyl-N-(3-methylphenyl)carbamodithioate](/img/structure/B13442011.png)



